molecular formula C8H7N3O B1391195 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile CAS No. 1228666-02-1

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile

Cat. No. B1391195
M. Wt: 161.16 g/mol
InChI Key: DVJWNFFEBFNWIU-UHFFFAOYSA-N
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Description

“2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile” is a chemical compound with the empirical formula C8H7N3O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile” can be represented by the SMILES string N#Cc1cncc2OCCNc12 . The InChI representation is 1S/C8H7N3O/c9-3-6-4-10-5-7-8 (6)11-1-2-12-7/h4-5,11H,1-2H2 .


Physical And Chemical Properties Analysis

“2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile” is a solid substance . Its molecular weight is 161.16 .

Scientific Research Applications

Synthesis Techniques

  • One-Pot Synthesis Methods : Pyrido[2,3-b][1,4]oxazin-2-ones, closely related to the target compound, have been efficiently synthesized using a one-pot annulation method. This method utilizes N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines, showcasing a key transformation featuring a Smiles rearrangement (Cho et al., 2003).

  • Innovative Synthesis Approaches : Novel synthesis methods for compounds like 3,4-dihydro-2H-benzo[1,4]oxazines, which share structural similarities with the target compound, have been developed. These methods start with 2-aminophenol and involve one-pot reactions with alkenes having electron-withdrawing groups, leading to various derivatives (詹淑婷, 2012).

  • Regioselective Synthesis : Research has focused on the regioselective formation of pyrido[3,2-b][1,4]oxazine and its derivatives, using reactions like Diels-Alder or Aza Diels-Alder to create various scaffolds for new drug development (Gim et al., 2007).

Potential Applications

  • Herbicidal Activity : Certain derivatives of pyrido[4,3-d][1,3]oxazine-8-carbonitrile have been synthesized and shown to exhibit significant herbicidal activities against various plants, indicating potential agricultural applications (Sun et al., 2019).

  • Pharmaceutical Compounds : The benzo[1,4]-oxazine ring system, closely related to the target compound, has been a template in the search for novel pharmaceutical compounds. This suggests potential medicinal applications for similar structures (Reddy et al., 2016).

  • Chemical Reactivity Studies : Studies on the chemical reactivity of pyrido[1,2-b][1,2,4]triazines, which are structurally similar to the target compound, have been conducted. These studies explore various cyclocondensation reactions and have implications for the synthesis of other heterocyclic compounds (Ibrahim et al., 2009).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-3-6-4-10-5-7-8(6)11-1-2-12-7/h4-5,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJWNFFEBFNWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C(=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673661
Record name 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile

CAS RN

1228666-02-1
Record name 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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